ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
CAS No.:
Cat. No.: VC10778743
Molecular Formula: C12H13N3O4S
Molecular Weight: 295.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O4S |
|---|---|
| Molecular Weight | 295.32 g/mol |
| IUPAC Name | ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C12H13N3O4S/c1-3-19-12(18)9-6(2)8-10(20-9)14-5-15(11(8)17)4-7(13)16/h5H,3-4H2,1-2H3,(H2,13,16) |
| Standard InChI Key | USXDSRAHJKXAJQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)N)C |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)N)C |
Introduction
ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound is characterized by its unique structural features, which include a thieno[2,3-d]pyrimidine core, a carbamoylmethyl group, and an ethyl ester moiety.
Synthesis Methods
The synthesis of ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from simpler precursors. Common methods include condensation reactions between appropriate thieno[2,3-d]pyrimidine derivatives and carbamoylating agents, followed by esterification to introduce the ethyl ester group.
Synthesis Steps:
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Formation of Thieno[2,3-d]pyrimidine Core: This involves the reaction of thiophene derivatives with pyrimidine precursors.
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Introduction of Carbamoylmethyl Group: Carbamoylation reactions are used to add the carbamoylmethyl moiety.
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Esterification: The final step involves converting the carboxylic acid group to an ethyl ester.
Biological Activities
Thienopyrimidines, including ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE, have been studied for their potential biological activities. These compounds often exhibit antimicrobial properties, acting against a range of bacteria and fungi. Additionally, some thienopyrimidines have shown promise as anticancer agents, although specific data on this compound's efficacy is limited.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Effective against various bacteria and fungi. |
| Anticancer Activity | Potential as anticancer agents, though specific data is limited. |
Research Findings
Research on thienopyrimidines has highlighted their versatility in medicinal chemistry. Studies have focused on modifying the core structure to enhance biological activity. While specific research on ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is limited, the broader class of thienopyrimidines offers insights into potential applications.
Key Research Insights:
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Structural Modifications: Altering functional groups can significantly impact biological activity.
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Pharmacological Potential: Thienopyrimidines are explored for their therapeutic potential across various diseases.
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